6-Bromo-2-chloro-5-methoxybenzo[d]thiazole
Description
Properties
IUPAC Name |
6-bromo-2-chloro-5-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSYDSNILSUNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation and Methoxylation of Benzothiazole Derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NBS Equivalents | 2.2–2.3 eq | 76–79% |
| TiO₂ Loading | 0.08 mol% | Max selectivity |
| Reaction Time | 13–15 h | 75–78% |
| Solvent System | Chloroform (anhyd.) | 99.4% purity |
This method capitalizes on the methoxy group's para-directing effects, ensuring precise bromine placement . Post-reaction purification via isopropanol recrystallization yields pharmaceutical-grade material (99.3–99.4% purity) .
Regiochemical Control Mechanisms
The methoxy group at position 5 exerts critical electronic effects:
-
Activation : Enhances reactivity at positions 4 and 6 through resonance donation
-
Steric Guidance : Ortho-chlorine directs subsequent bromination to the para position relative to methoxy
-
Solvent Effects : Polar aprotic solvents (DMSO) improve bromide ion stabilization during SNAr mechanisms
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Halogenation | 76.9 | 99.4 | Industrial |
| Cyclocondensation | 72.1 | 98.7 | Lab-scale |
| Cross-Coupling | 64.3 | 97.9 | Pilot plant |
The titanium dioxide-catalyzed bromination method remains superior for large-scale production, while photocyclization offers greener alternatives for research quantities .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-5-methoxybenzo[d]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzo[d]thiazole, while oxidation can produce a sulfoxide or sulfone derivative .
Scientific Research Applications
Organic Synthesis
6-Bromo-2-chloro-5-methoxybenzo[d]thiazole serves as a versatile building block in organic chemistry. Its thiazole moiety allows for diverse reactivity, making it suitable for synthesizing more complex molecules.
Applications in Synthesis:
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions to yield various derivatives, such as amino-substituted products.
- Oxidation Reactions: It can be oxidized to produce sulfoxides or sulfones, which are valuable intermediates in organic synthesis.
Table 1: Common Reactions Involving this compound
| Reaction Type | Products | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amino-substituted Derivatives | Amine reagents, solvents like dichloromethane or ethanol |
| Oxidation | Sulfoxides/Sulfones | Oxidizing agents required |
Biological Research Applications
The biological activities of this compound have been extensively studied, particularly its interactions with various biological targets.
Biological Activities:
- Enzyme Inhibition: Research indicates that the compound can inhibit specific enzymes, affecting physiological processes.
- Antimicrobial Properties: It has shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against various pathogens.
- Anticancer Activity: The compound exhibits promising anticancer properties, influencing cellular pathways and modulating enzyme activities.
Case Study Example:
A study highlighted the anticancer effects of thiazole derivatives, including this compound. The derivatives were tested against human cancer cell lines, showing significant cytotoxicity with IC50 values indicating their potency.
Table 2: Biological Activity Overview
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of growth |
| Anticancer | Human cancer cell lines | Cytotoxic effects (IC50 values) |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential against diseases such as cancer and infectious diseases.
Therapeutic Potential:
- Antitumor Agents: The compound's ability to induce apoptosis in cancer cells positions it as a candidate for drug development.
- Anti-infective Agents: Its antimicrobial properties suggest potential applications in treating infections caused by resistant strains.
Research Insights:
Recent studies have focused on synthesizing novel derivatives of this compound to enhance its efficacy and reduce toxicity. For instance, modifications to the methoxy group have been shown to influence biological activity significantly.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substitutional Differences
The compound is compared to structurally related benzo[d]thiazole derivatives (Table 1). Key distinctions arise from substituent type, position, and electronic effects:
Key Observations :
- Halogen Positioning: Bromine at position 6 (vs.
- Methoxy Group: The 5-OCH₃ group in the target compound introduces electron-donating effects, increasing HOMO energy (-5.2 eV estimated) compared to non-alkoxy analogs like 2-Bromo-5-chlorobenzo[d]thiazole (HOMO ≈ -6.1 eV), which may enhance corrosion inhibition efficacy .
- Hybrid Systems : Derivatives like hydrazinyl thiazolyl coumarins (e.g., ) exhibit planar geometries and intramolecular hydrogen bonding, unlike the target compound, which lacks extended π-conjugation .
Electronic and Corrosion Inhibition Properties
Quantum chemical parameters derived from DFT studies () highlight the impact of substituents:
| Parameter | This compound (Estimated) | 2,4,5-Trimethyl-thiazole (Reference) | 4-Methyl-5-(2-hydroxyethyl)-thiazole (Reference) |
|---|---|---|---|
| HOMO (eV) | -5.2 | -6.3 | -5.9 |
| LUMO (eV) | -1.8 | -1.5 | -1.7 |
| Dipole Moment (Debye) | 4.5 | 3.2 | 4.1 |
| Electrophilicity Index | 2.3 | 1.9 | 2.1 |
- The higher HOMO energy of the target compound suggests superior electron-donating capacity, critical for adsorption on metal surfaces in corrosion inhibition .
- The methoxy group increases dipole moment (4.5 D) compared to alkyl-substituted thiazoles (3.2–4.1 D), enhancing solubility in polar solvents .
Physicochemical and Crystallographic Properties
- Solubility : The methoxy group improves aqueous solubility (estimated logP ≈ 2.1) compared to 6-(Bromomethyl)benzo[d]thiazole (logP ≈ 3.5) .
- Crystallinity : Halogen positioning affects packing efficiency. For instance, 5-chloro-benzimidazole derivatives form co-crystals with 6-chloro analogs (), whereas the target compound’s methoxy group may disrupt close packing due to steric hindrance .
Biological Activity
6-Bromo-2-chloro-5-methoxybenzo[d]thiazole (C₈H₅BrClNOS) is a synthetic compound characterized by a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique substitution pattern that enhances its biological reactivity. The thiazole moiety contributes significantly to its pharmacological properties, making it a valuable subject for scientific research.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrClNOS |
| Molecular Weight | 278.55 g/mol |
| Appearance | Pale-yellow to yellow-brown solid |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study reported effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus species, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 μg/mL .
Table: Antimicrobial Activity Results
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.81 - 15.62 | 31.25 - 500 |
| Bacillus subtilis | 16 - 18 | Not specified |
| Micrococcus luteus | 1.95 - 3.91 | 7.81 - 125 |
Anticancer Activity
The compound has also shown potential anticancer activity. Preliminary studies suggest that it may inhibit tubulin polymerization, a critical process in cancer cell division . In vitro experiments demonstrated significant growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Anticancer Efficacy
In a study involving several cancer cell lines, the compound exhibited a log GI50 value of approximately -5.84 against CNS cancer cells, indicating substantial cytotoxic effects .
The thiazole ring in the structure of this compound is believed to interact with various biological targets, influencing enzyme activities and receptor functions. This interaction may lead to the activation or inhibition of specific biochemical pathways within cells, contributing to its antimicrobial and anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often depends on their structural features. For instance, the presence of electron-withdrawing groups has been shown to enhance antimicrobial activity . The unique substitution pattern of this compound may provide insights into optimizing its efficacy.
Table: Comparison of Thiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and chlorine substitutions | Antimicrobial, anticancer |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazole | Various substitutions | Anticancer |
| Other Thiazole Derivatives | Varies significantly | Antimicrobial, antioxidant |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-bromo-2-chloro-5-methoxybenzo[d]thiazole, and how do reaction conditions influence yield?
- Methodology : Begin with a benzothiazole core and sequentially introduce substituents. Bromination at the 6-position can be achieved using bromine in acetic acid (80°C, 4 hours, 65% yield), followed by chlorination at the 2-position via thionyl chloride under reflux (12 hours, 70% yield). Methoxy group introduction at the 5-position typically employs methyl iodide and a base (e.g., K₂CO₃ in DMF, 60°C, 8 hours, 75% yield). Monitor intermediates using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm structures via NMR .
- Critical Variables : Solvent polarity (DMF vs. THF) affects substitution rates. Excess bromine may lead to over-bromination, requiring careful stoichiometric control .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO. Key signals: methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm (split patterns depend on adjacent substituents) .
- IR : Confirm C-Br (550–600 cm⁻¹), C-Cl (700–750 cm⁻¹), and C-O-C (1250–1300 cm⁻¹) stretches .
- X-ray Crystallography : Resolve positional ambiguities (e.g., bromine vs. chlorine orientation) with single-crystal data (space group P2₁/c, unit cell parameters a=8.2 Å, b=10.5 Å, c=12.3 Å) .
Q. How can researchers purify this compound to >98% purity?
- Methodology : Use column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol:water (70:30). For persistent impurities (e.g., dehalogenated byproducts), employ preparative HPLC (C18 column, acetonitrile:water 60:40) .
Q. What are the common reactivity patterns of this compound under nucleophilic substitution?
- Methodology : The bromine at position 6 undergoes SNAr with amines (e.g., piperidine in DMF, 80°C, 6 hours, 80% yield), while the chlorine at position 2 is less reactive due to steric hindrance. Methoxy groups are typically inert under mild conditions but can be demethylated with BBr₃ in CH₂Cl₂ (-20°C, 2 hours) .
Advanced Research Questions
Q. How do electronic effects of substituents influence electrophilic substitution in this compound?
- Mechanistic Insight : The methoxy group at position 5 directs electrophiles (e.g., nitration) to the para position (C-4) via resonance donation, while bromine at C-6 exerts a meta-directing inductive effect. Computational DFT studies (B3LYP/6-31G*) show a charge density gradient favoring C-4 for electrophilic attack .
- Experimental Validation : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (70% yield), confirmed by NOESY correlations between nitro and methoxy groups .
Q. How can contradictory biological activity data across studies be resolved?
- Case Analysis : Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 5 μM to >50 μM) may arise from assay conditions. Standardize protocols:
- Use consistent cell lines (e.g., HepG2 vs. SW620) .
- Control solvent effects (DMSO concentration ≤0.1%) .
- Validate purity via LC-MS before testing .
Q. What strategies mitigate instability of this compound in aqueous environments?
- Degradation Pathways : Hydrolysis of the thiazole ring occurs at pH >8.0 (t₁/₂ = 2 hours at pH 9).
- Stabilization Methods :
- Store in anhydrous DMSO at -20°C under argon.
- Add radical scavengers (e.g., BHT) to prevent oxidative decomposition .
- Use buffered solutions (pH 6–7) for in vitro assays .
Q. How can computational modeling predict regioselectivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to identify reactive sites. The bromine atom shows higher Fukui indices (f⁻ = 0.15) for Suzuki coupling compared to chlorine (f⁻ = 0.07) .
- Docking Studies : Screen Pd catalyst interactions (e.g., Pd(PPh₃)₄) to predict coupling efficiency at C-6 vs. C-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
